molecular formula C10H5Cl3N2 B8737639 Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-

Cat. No.: B8737639
M. Wt: 259.5 g/mol
InChI Key: PVNMNEIRQWTEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring, and a 4-chlorophenyl group at the 6th position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-6-phenylpyrimidine

Uniqueness

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2,4-dichloro-6-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H

InChI Key

PVNMNEIRQWTEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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